![molecular formula C18H19N3O2S2 B1680589 N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 314261-66-0](/img/structure/B1680589.png)
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Übersicht
Beschreibung
A methylated analog of RHI002 which is a selective inhibitor of human RNaseH2
RHI002-Me is a methylated derivative of RHI002 which is a selective inhibitor of human RNaseH2
Wissenschaftliche Forschungsanwendungen
RNaseH2 Inhibitor
RHI002-Me is a methylated derivative of RHI002, a selective inhibitor of human RNaseH2 . RNaseH2 is involved in the etiology of Aicardi-Goutier syndrome and has been suggested as an anticancer drug target . Therefore, RHI002-Me could be useful for investigating the cellular function of RNaseH2 .
Ion Channel Research
RHI002-Me is used as a research tool to study ion channels . It has been shown to inhibit the activity of voltage-gated sodium channels in rat dorsal root ganglion neurons .
Protein Interaction Studies
This compound is also used in protein interaction studies . It can provide insights into how proteins interact with each other within a cell, which is crucial for understanding cellular functions and mechanisms of diseases .
Receptor/Ligand Interactions
RHI002-Me is used to study receptor/ligand interactions . This peptide binds to the extracellular domain of the GABAA receptor and inhibits GABA binding . This makes it a valuable tool for studying the mechanisms of neurotransmission and the effects of drugs on GABAA receptors .
Anticancer Research
Given that RNaseH2 has been suggested as an anticancer drug target , RHI002-Me could potentially be used in anticancer research. By inhibiting RNaseH2, it could help researchers understand the role of this enzyme in cancer development and progression .
Aicardi-Goutier Syndrome Research
Aicardi-Goutier syndrome is a disorder that affects the brain, immune system, and skin . Since RNaseH2 is involved in the etiology of this syndrome , RHI002-Me could be used in research to understand the disease better and develop potential treatments .
Wirkmechanismus
Target of Action
RHI002-Me is a methylated derivative of RHI002, a selective inhibitor of human RNaseH2 . The primary target of RHI002-Me is human RNaseH2 .
RNaseH2 is an enzyme that plays a crucial role in various biological processes, including DNA replication and repair. It is involved in the etiology of Aicardi-Goutier syndrome and has been suggested as an anticancer drug target .
Mode of Action
RHI002-Me interacts with its target, RNaseH2, by inhibiting its activity . This inhibition disrupts the normal function of RNaseH2, leading to changes in the cellular processes that RNaseH2 is involved in .
Biochemical Pathways
Given that rnaseh2 is involved in dna replication and repair, it is likely that these pathways are affected when rnaseh2 is inhibited by rhi002-me .
Result of Action
The inhibition of RNaseH2 by RHI002-Me can lead to changes at the molecular and cellular levels. Given RNaseH2’s role in DNA replication and repair, the inhibition of this enzyme could potentially disrupt these processes . .
Action Environment
It is known that the compound is stable under various storage conditions, including at -20°c for 3 years, 4°c for 2 years, -80°c for 3 months, and 20°c for 2 weeks
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-11-20-17(24-10-15(22)19-9-12-5-4-8-23-12)16-13-6-2-3-7-14(13)25-18(16)21-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDMGXNXMPYLQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCC4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.